
1-Methyl-4-nitro-1H-Imidazol-5-carboxamid
Übersicht
Beschreibung
Minopafant, auch bekannt als E5880, ist ein neuartiger Antagonist des Plättchen-aktivierenden Faktor-Rezeptors. Es wurde ursprünglich von Eisai Co., Ltd. zur Behandlung der disseminierten intravasalen Gerinnung entwickelt. die Forschung wurde eingestellt .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Methyl-4-nitro-1H-imidazole-5-carboxamide exhibits significant potential as an antibacterial and antiparasitic agent. Its structural similarity to other nitroimidazoles suggests that it may inhibit key enzymes involved in metabolic pathways within pathogens. In vitro studies indicate that it has potent activity against organisms such as Entamoeba histolytica and Giardia intestinalis, with half-maximal inhibitory concentrations lower than those of standard treatments like metronidazole.
Enzyme Inhibition Studies
Research has highlighted the compound's role in studying enzyme mechanisms, particularly as an inhibitor for enzymes like β-glucuronidase, which is relevant in anti-inflammatory and anticancer drug development. Modifications to the imidazole ring can lead to compounds with enhanced inhibitory activity.
Photochemistry and Materials Science
The photochemical properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide allow it to be utilized in materials science. Its ability to undergo photochemical reactions makes it suitable for applications in imaging, sensing, and the development of photo-switchable components.
Case Study 1: Antiparasitic Activity
A study investigated the antiparasitic effects of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide on Giardia intestinalis. The results demonstrated that the compound exhibited significant inhibitory activity, suggesting its potential as an alternative treatment for giardiasis. The study compared its efficacy with metronidazole, revealing that the new compound had a comparable or superior effect in vitro .
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of β-glucuronidase by derivatives of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. The findings indicated that specific modifications to the imidazole structure could enhance binding affinity and inhibitory potency, paving the way for novel therapeutic agents targeting inflammatory diseases.
Comparison with Related Compounds
The following table summarizes the characteristics of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide compared to similar compounds:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
1-Methylimidazole | Imidazole ring without nitro or carboxamide | Antifungal | Simpler structure, less reactivity |
4-Nitroimidazole | Nitro group on imidazole ring | Antimicrobial | Lacks carboxamide functionality |
1-Methyl-4-nitroimidazole | Similar core structure but without carboxamide | Antimicrobial | Focuses on simpler derivatives |
1-Methyl-4-nitro-1H-imidazole-5-carboxamide | Contains both nitro and carboxamide groups | Antibacterial/Antiparasitic | Enhanced reactivity and biological applications |
Vorbereitungsmethoden
Die Syntheseroute für Minopafant umfasst mehrere Schritte:
Veresterung: 2-Methoxy-1,3-Propandiol wird mit Phenylchlorcarbonat in Pyridin verestert, um einen Diester zu bilden.
Carbamathbildung: Der Diester wird mit 2-(Aminomethyl)pyridin in siedendem Chloroform behandelt, wodurch ein Carbamath entsteht.
Dicarbamathbildung: Das Carbamath wird mit 4-Hydroxypiperidin in siedendem Chloroform umgesetzt, um ein Dicarbamath zu erhalten.
Tricarbamathbildung: Das Dicarbamath wird mit Octadecyl-isocyanat behandelt, um ein Tricarbamath zu bilden.
Acylierung: Das Tricarbamath wird mit 2-Methoxybenzoylchlorid in Pyridin acyliert, um den Vorläufer zu erhalten.
Endbehandlung: Der Vorläufer wird mit Ethyliodid bei Rückflusstemperatur behandelt und einem Ionenaustauscherharz unterzogen.
Analyse Chemischer Reaktionen
Minopafant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Minopafant kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Ersatz einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogeniden oder Aminen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Pyridin, Chloroform und Ethyliodid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
Minopafant exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including inflammation and thrombosis. By blocking this receptor, Minopafant inhibits platelet aggregation and reduces inflammation. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Minopafant ist im Vergleich zu anderen Antagonisten des Plättchen-aktivierenden Faktor-Rezeptors aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Ginkgolid B: Ein weiterer Antagonist des Plättchen-aktivierenden Faktor-Rezeptors mit einer anderen chemischen Struktur.
Lexipafant: Eine Verbindung mit ähnlichen antagonistischen Eigenschaften, aber unterschiedlicher Pharmakokinetik.
Apafant: Ein weiterer Antagonist mit unterschiedlichen therapeutischen Anwendungen.
Die Einzigartigkeit von Minopafant liegt in seiner spezifischen Rezeptorbindungsaffinität und den daraus resultierenden pharmakologischen Wirkungen .
Biologische Aktivität
1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of MNICA, examining its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
MNICA is characterized by its imidazole ring, which contains two nitrogen atoms, a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide functional group at the 5-position. Its molecular formula is with a molar mass of approximately 174.13 g/mol .
Structural Features
Feature | Description |
---|---|
Imidazole Ring | Five-membered aromatic ring with two nitrogens |
Methyl Group | Attached to the first nitrogen atom |
Nitro Group | Positioned at the fourth carbon |
Carboxamide Group | Located at the fifth carbon |
Antimicrobial Properties
MNICA exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing imidazole and nitro groups often demonstrate effective inhibition of bacterial growth. For instance, MNICA has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 40-500 µg/mL depending on the bacterial strain.
In Vitro Studies
In vitro studies have demonstrated that MNICA can inhibit the growth of Staphylococcus aureus and Escherichia coli, among others. The specific MIC values for these bacteria are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 40 |
Bacillus subtilis | 300 |
Escherichia coli | 200 |
Pseudomonas aeruginosa | 500 |
Anticancer Activity
The anticancer potential of MNICA has been explored in various studies. For example, in a study involving MCF-7 breast cancer cells, MNICA demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity. Additionally, tumor growth suppression was observed in murine models treated with MNICA, highlighting its potential as an anticancer agent.
Case Study: MCF-7 Cell Line
In a controlled experiment:
- Cell Line: MCF-7 (human breast adenocarcinoma)
- Dosage: Daily administration
- Outcome: Increased apoptosis rates and reduced tumor size compared to controls.
The biological activity of MNICA is largely attributed to its structural components:
- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- The imidazole ring allows for interactions with various biological targets, potentially disrupting critical protein functions involved in disease pathways.
HIV-1 Integrase Inhibition
Recent studies have suggested that MNICA may inhibit HIV-1 integrase activity, a vital enzyme for viral replication. This inhibition could be linked to its ability to disrupt protein-protein interactions essential for viral integration into host DNA.
Eigenschaften
IUPAC Name |
3-methyl-5-nitroimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARTNVPDGQVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278513 | |
Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-88-7 | |
Record name | NSC7856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.